N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination.
Synthesis of the quinazolinone core: This involves the cyclization of appropriate precursors under specific conditions to form the quinazolinone structure.
Attachment of the nitrophenylmethylsulfanyl group:
Final coupling: The final step involves coupling the 3,4-dimethoxyphenyl ethylamine with the modified quinazolinone to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally related and shares some similar properties.
Quinazolinone derivatives: These compounds have a similar core structure and may exhibit comparable biological activities.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O8S/c1-39-24-10-7-19(14-25(24)40-2)11-12-31-28(35)4-3-13-33-29(36)22-15-26-27(42-18-41-26)16-23(22)32-30(33)43-17-20-5-8-21(9-6-20)34(37)38/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGESFNQABQOHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)[N+](=O)[O-])OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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